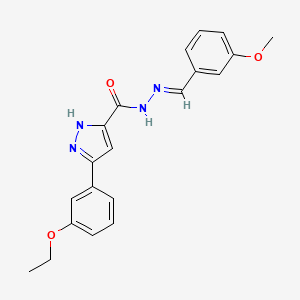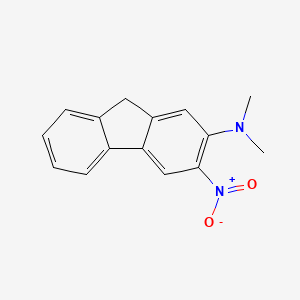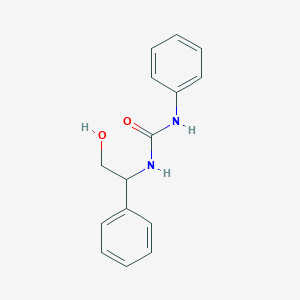![molecular formula C17H12ClFN4O B11991566 3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a fluorobenzylidene hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and appropriate catalysts.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Formation of the Fluorobenzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole carboxylic acid derivative with 4-fluorobenzaldehyde in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Condensation: Acetic anhydride, phosphorus oxychloride, or other condensing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield hydrazine derivatives.
科学的研究の応用
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- N-(4-(4-Chlorophenyl)-thiazol-2-yl)-N’-(4-fluorobenzylidene)-N-phenyl-hydrazine
- 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(5-chloro-2-phenoxyphenyl)acetamide
Uniqueness
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C17H12ClFN4O |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClFN4O/c18-13-5-3-12(4-6-13)15-9-16(22-21-15)17(24)23-20-10-11-1-7-14(19)8-2-11/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChIキー |
NFAGMNCRJBCAPP-KEBDBYFISA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991510.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11991519.png)
![2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)
![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B11991532.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)

![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

